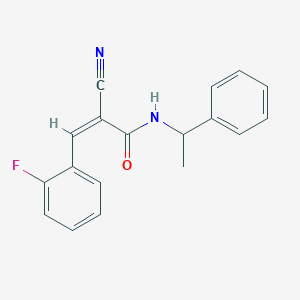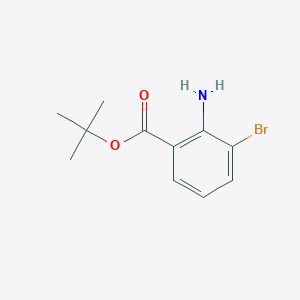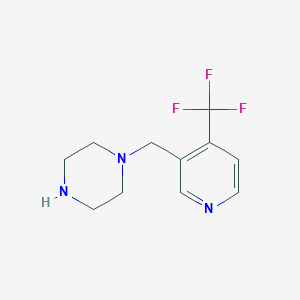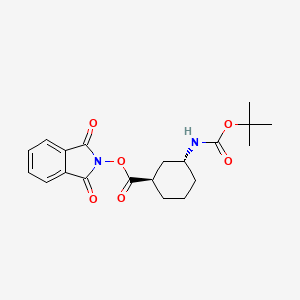
2-((4-Chlorothiophen-2-yl)oxy)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorothiophen-2-yl)oxy)acetic acid is an organic compound with the molecular formula C6H5ClO3S It is a derivative of thiophene, a sulfur-containing heterocycle, and features a chloro substituent at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorothiophen-2-yl)oxy)acetic acid typically involves the reaction of 4-chlorothiophene-2-ol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 4-chlorothiophene-2-ol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in the industrial synthesis include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
化学反応の分析
Types of Reactions
2-((4-Chlorothiophen-2-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((4-Thiophen-2-yl)oxy)acetic acid.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
科学的研究の応用
2-((4-Chlorothiophen-2-yl)oxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-((4-Chlorothiophen-2-yl)oxy)acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.
類似化合物との比較
Similar Compounds
- 2-((4-Bromothiophen-2-yl)oxy)acetic acid
- 2-((4-Methylthiophen-2-yl)oxy)acetic acid
- 2-((4-Nitrothiophen-2-yl)oxy)acetic acid
Uniqueness
2-((4-Chlorothiophen-2-yl)oxy)acetic acid is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity. The chloro group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis. Additionally, the chloro substituent may enhance the compound’s antimicrobial and anticancer properties compared to its analogs.
特性
分子式 |
C6H5ClO3S |
|---|---|
分子量 |
192.62 g/mol |
IUPAC名 |
2-(4-chlorothiophen-2-yl)oxyacetic acid |
InChI |
InChI=1S/C6H5ClO3S/c7-4-1-6(11-3-4)10-2-5(8)9/h1,3H,2H2,(H,8,9) |
InChIキー |
NBMHHAIVZYVXBP-UHFFFAOYSA-N |
正規SMILES |
C1=C(SC=C1Cl)OCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl (8-(hydroxymethyl)-1,4-dioxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B13578403.png)
![N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide](/img/structure/B13578412.png)

![1-O'-tert-butyl 6a-O-methyl (3aR,6aR)-5-benzylspiro[1,3a,4,6-tetrahydrofuro[3,4-c]pyrrole-3,3'-azetidine]-1',6a-dicarboxylate](/img/structure/B13578422.png)




![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)
amine](/img/structure/B13578477.png)



![10-Methyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B13578499.png)
